A Technical Guide to the Synthesis and Characterization of O-Benzyl Posaconazole-4-hydroxyphenyl-d4
A Technical Guide to the Synthesis and Characterization of O-Benzyl Posaconazole-4-hydroxyphenyl-d4
This document provides a detailed technical guide for the synthesis and characterization of O-Benzyl Posaconazole-4-hydroxyphenyl-d4, a deuterated analog of a key intermediate in the synthesis of Posaconazole (B62084). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. O-Benzyl Posaconazole-4-hydroxyphenyl-d4 is a valuable tool in pharmacokinetic and metabolic studies of Posaconazole, serving as an internal standard for quantitative analysis by mass spectrometry.
Physicochemical Properties
The fundamental physicochemical properties of the target compound are summarized in the table below. These values are calculated based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C44H44D4F2N8O4 | [1][2] |
| Molecular Weight | 794.92 g/mol | [1][2] |
| Exact Mass | 794.40176535 Da | [1] |
| XLogP3 | 6.6 | [1] |
| CAS Number | 1246818-95-0 | [1] |
Proposed Synthetic Pathway
The synthesis of O-Benzyl Posaconazole-4-hydroxyphenyl-d4 can be achieved through a convergent synthetic route. This strategy involves the preparation of two key intermediates: the deuterated 4-(4-(4-hydroxyphenyl-d4)piperazin-1-yl)phenyl-triazolone core and the chiral tosylated tetrahydrofuran (B95107) side chain. These intermediates are then coupled, followed by the introduction of the O-benzyl protected side chain.
A proposed workflow for this synthesis is illustrated in the diagram below.
Caption: Proposed synthetic workflow for O-Benzyl Posaconazole-4-hydroxyphenyl-d4.
Experimental Protocols
The following are proposed, detailed experimental protocols for the key steps in the synthesis of O-Benzyl Posaconazole-4-hydroxyphenyl-d4. These protocols are based on established chemical literature for the synthesis of Posaconazole and its analogs.[3][4]
Step 1: Synthesis of 1-(4-hydroxyphenyl-d4)piperazine
A plausible route to the deuterated key intermediate, 1-(4-hydroxyphenyl-d4)piperazine, involves the use of commercially available phenol-d5. The synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) has been reported and can be adapted for this purpose.[5][6]
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Materials: Phenol-d5, 1-bromo-4-nitrobenzene, piperazine, palladium catalyst (e.g., Pd2(dba)3), phosphine (B1218219) ligand (e.g., Xantphos), sodium tert-butoxide, toluene, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
To a solution of phenol-d5 in an appropriate solvent, add a suitable protecting group for the hydroxyl moiety.
-
The protected phenol-d5 is then coupled with 1-bromo-4-nitrobenzene using a Buchwald-Hartwig amination reaction with piperazine as the amine source.
-
The nitro group is subsequently reduced to an amine using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst.
-
Finally, the protecting group on the phenol (B47542) is removed to yield 1-(4-aminophenyl)-4-(4-hydroxyphenyl-d4)piperazine.
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The resulting amine can then be further functionalized to form the triazolone ring as described in the Posaconazole synthesis literature.[3]
-
Step 2: Synthesis of the Chiral Tetrahydrofuran Side Chain
The synthesis of the chiral tosylated tetrahydrofuran side chain is a well-established multi-step process that has been extensively described in patents for the synthesis of Posaconazole.[7][8] This typically involves the use of a chiral starting material to establish the desired stereochemistry.
Step 3: Coupling of Intermediates and Final Synthesis
The final steps of the synthesis involve the coupling of the deuterated triazolone intermediate with the chiral tetrahydrofuran side chain, followed by the introduction of the O-benzyl group.
-
Materials: Deuterated triazolone intermediate, chiral tosylated tetrahydrofuran side chain, a strong base (e.g., sodium hydroxide), and a suitable solvent (e.g., DMSO).[4]
-
Procedure:
-
The deuterated triazolone intermediate is reacted with the chiral tosylated tetrahydrofuran side chain in the presence of a strong base. This Williamson ether synthesis forms the core structure of Posaconazole.
-
The secondary alcohol on the pentyl side chain is then benzylated using benzyl (B1604629) bromide and a suitable base (e.g., sodium hydride) in an inert solvent like THF to yield the final product, O-Benzyl Posaconazole-4-hydroxyphenyl-d4.
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Characterization
The characterization of O-Benzyl Posaconazole-4-hydroxyphenyl-d4 would rely on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of the final compound, based on existing methods for Posaconazole.[9][10]
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
Expected Retention Time: The retention time would be expected to be slightly longer than that of the non-deuterated analog due to the stronger C-D bond.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic labeling of the final compound.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Expected Molecular Ion Peaks:
-
[M+H]+: m/z 795.4
-
[M+Na]+: m/z 817.4
-
[M+K]+: m/z 833.5
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR would be used to confirm the overall structure of the molecule. The most significant feature in the 1H NMR spectrum would be the absence of signals corresponding to the protons on the 4-hydroxyphenyl ring, confirming successful deuteration. 2H NMR would show a signal corresponding to the deuterium (B1214612) atoms on the phenyl ring.
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis and characterization of O-Benzyl Posaconazole-4-hydroxyphenyl-d4. The synthetic strategy is based on established, convergent routes used for the production of Posaconazole, with the key modification being the incorporation of a deuterium-labeled hydroxyphenylpiperazine intermediate. The characterization methods outlined will enable the confirmation of the structure and purity of this important analytical standard. The availability of O-Benzyl Posaconazole-4-hydroxyphenyl-d4 will be invaluable for future preclinical and clinical studies of Posaconazole.
References
- 1. O-Benzyl Posaconazole-d4 | C44H48F2N8O4 | CID 71313921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 4. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]
- 5. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. WO2009141837A3 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]
- 8. CN106632284A - Preparation method of posaconazole - Google Patents [patents.google.com]
- 9. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
